3-(4-methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound with a complex structure It features a pyrazole ring, a methoxyphenyl group, and a tetrahydropyran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyrazole ring with a methoxyphenyl halide.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a tetrahydropyran-4-ylmethyl halide reacts with the pyrazole derivative.
Formation of the Carboxamide: The final step involves the reaction of the intermediate with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl and tetrahydropyran groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., bromine or chlorine) and nucleophiles (e.g., amines or alcohols) are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines, alcohols, and reduced pyrazole derivatives.
Substitution: Various substituted pyrazole and tetrahydropyran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, 3-(4-methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring and methoxyphenyl group are likely key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide: Lacks the tetrahydropyran group.
3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide: Lacks both the methyl and tetrahydropyran groups.
3-(4-methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-4-carboxamide: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
The presence of the tetrahydropyran group in 3-(4-methoxyphenyl)-1-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazole-5-carboxamide distinguishes it from other similar compounds. This group may confer unique properties, such as increased solubility or altered biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-(oxan-4-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H23N3O3/c1-21-17(18(22)19-12-13-7-9-24-10-8-13)11-16(20-21)14-3-5-15(23-2)6-4-14/h3-6,11,13H,7-10,12H2,1-2H3,(H,19,22) |
InChI Key |
HCNLHUMMQPAHAR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCC3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.